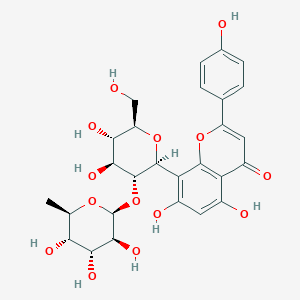
Vitexin-2''-O-rhamnoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vitexin-2’'-O-rhamnoside is a flavonoid glycoside predominantly found in the leaves of Crataegus pinnatifida Bge. var. major N. E. Br. This compound is known for its diverse biological and pharmacological activities, including antioxidation and cardiovascular protection .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vitexin-2’'-O-rhamnoside can be synthesized through enzymatic glycosylation. This method involves the use of solvent-stable β-fructosidase to glycosylate vitexin in organic solvents. The β-fructosidase shows high activity and stability in 30–80% ethyl acetate, achieving yields of 90–99% .
Industrial Production Methods: Industrial production of vitexin-2’‘-O-rhamnoside typically involves the extraction from plant sources, particularly the leaves of Crataegus pinnatifida. The leaves are processed to isolate the flavonoid glycosides, including vitexin-2’'-O-rhamnoside .
Chemical Reactions Analysis
Types of Reactions: Vitexin-2’'-O-rhamnoside undergoes various chemical reactions, including:
Oxidation: It exhibits antioxidative properties, protecting cells from oxidative stress-induced damage.
Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less documented.
Substitution: Glycosylation reactions are common, where glycosidic bonds are formed or modified.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used to induce oxidative stress in experimental setups.
Glycosylation: β-fructosidase in ethyl acetate is used for glycosylation reactions.
Major Products:
Scientific Research Applications
Vitexin-2’'-O-rhamnoside has a wide range of scientific research applications:
Chemistry: Used as an analytical reference standard for quantification in various chromatography techniques.
Biology: Investigated for its protective effects against oxidative stress in human adipose-derived stem cells.
Medicine: Explored for its potential in treating cardiovascular diseases, reducing oxidative stress, and improving immune function
Industry: Utilized in the food and beverage sector for its antioxidative properties.
Mechanism of Action
Vitexin-2’'-O-rhamnoside exerts its effects primarily through its antioxidative properties. It protects cells from oxidative stress by reducing reactive oxygen species and enhancing the activity of antioxidant enzymes such as superoxide dismutase and glutathione . Additionally, it has been shown to modulate the PI3K/Akt signaling pathway, contributing to its protective effects against oxidative stress and immunosuppression .
Comparison with Similar Compounds
Vitexin-4’'-O-glucoside: Another flavonoid glycoside with similar antioxidative properties.
Isovitexin: A structurally related compound with comparable pharmacological activities.
Vitexin-2’'-O-rhamnoside stands out due to its specific glycosylation, which enhances its stability and bioactivity in various applications.
Properties
Molecular Formula |
C27H30O14 |
|---|---|
Molecular Weight |
578.5 g/mol |
IUPAC Name |
8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C27H30O14/c1-9-19(33)21(35)23(37)27(38-9)41-26-22(36)20(34)16(8-28)40-25(26)18-13(31)6-12(30)17-14(32)7-15(39-24(17)18)10-2-4-11(29)5-3-10/h2-7,9,16,19-23,25-31,33-37H,8H2,1H3/t9-,16-,19-,20-,21-,22+,23+,25+,26-,27+/m1/s1 |
InChI Key |
LYGPBZVKGHHTIE-DXVLAMBPSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















